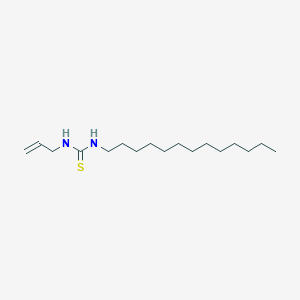
N-Prop-2-en-1-yl-N'-tridecylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Prop-2-en-1-yl-N’-tridecylthiourea is a chemical compound that belongs to the class of thioureas. Thioureas are organic compounds containing the functional group (R1R2N)(R3R4N)C=S. This compound is characterized by the presence of a prop-2-en-1-yl group and a tridecyl group attached to the thiourea moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Prop-2-en-1-yl-N’-tridecylthiourea typically involves the reaction of prop-2-en-1-ylamine with tridecyl isothiocyanate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-Prop-2-en-1-yl-N’-tridecylthiourea may involve continuous flow reactors to ensure consistent product quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to maximize the yield of the desired product. The product is then isolated and purified using large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-Prop-2-en-1-yl-N’-tridecylthiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The thiourea moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas depending on the electrophile used.
Scientific Research Applications
N-Prop-2-en-1-yl-N’-tridecylthiourea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Prop-2-en-1-yl-N’-tridecylthiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form strong hydrogen bonds with various biological molecules, influencing their activity. Additionally, the compound can interact with metal ions, forming stable complexes that can modulate enzymatic activities and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-Prop-2-en-1-yl-N’-decylthiourea
- N-Prop-2-en-1-yl-N’-dodecylthiourea
- N-Prop-2-en-1-yl-N’-tetradecylthiourea
Uniqueness
N-Prop-2-en-1-yl-N’-tridecylthiourea is unique due to its specific combination of the prop-2-en-1-yl and tridecyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications where other similar compounds may not be as effective.
Properties
CAS No. |
62552-07-2 |
|---|---|
Molecular Formula |
C17H34N2S |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
1-prop-2-enyl-3-tridecylthiourea |
InChI |
InChI=1S/C17H34N2S/c1-3-5-6-7-8-9-10-11-12-13-14-16-19-17(20)18-15-4-2/h4H,2-3,5-16H2,1H3,(H2,18,19,20) |
InChI Key |
ZCGZUYQOBYUAQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCNC(=S)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















